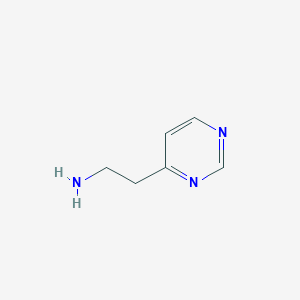

2-Pyrimidin-4-YL-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

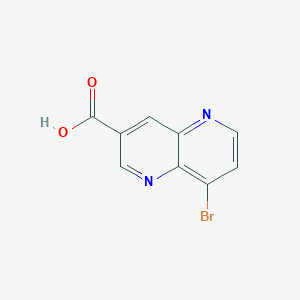

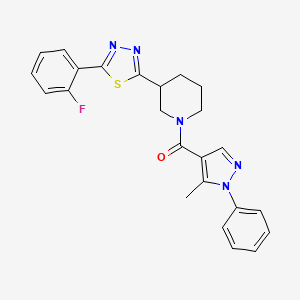

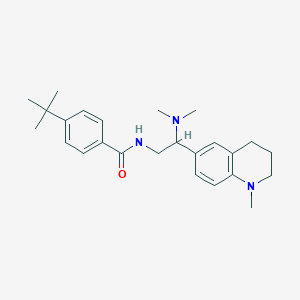

“2-Pyrimidin-4-YL-ethylamine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of “2-Pyrimidin-4-YL-ethylamine” and its derivatives has been documented in several studies . For instance, one study describes the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives . Another study discusses the synthesis of 2-(Pyrimidin-4-yl)indoles .

Molecular Structure Analysis

The molecular structure of “2-Pyrimidin-4-YL-ethylamine” has been analyzed in several studies . For instance, one study conducted a 3D quantitative structure-activity relationship model and molecular dynamics simulation based on 56 abemaciclib analogs .

Chemical Reactions Analysis

The chemical reactions involving “2-Pyrimidin-4-YL-ethylamine” have been documented in several studies . For instance, one study discusses the reaction of amidines with α-amino acid alkynyl ketones as a versatile route to pyrimidin-4-yl substituted α-amino acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrimidin-4-YL-ethylamine” have been analyzed in several studies . For instance, one study discusses the pKa values of pyrimidine derivatives in both basic and acidic media .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Pyrimidin-4-YL-ethylamine, focusing on six unique fields:

Pharmaceutical Development

2-Pyrimidin-4-YL-ethylamine is widely studied for its potential in pharmaceutical development. Its structure allows it to interact with various biological targets, making it a candidate for drug design. Researchers have explored its use in developing treatments for inflammatory diseases, leveraging its ability to inhibit key inflammatory mediators .

Cancer Research

In cancer research, 2-Pyrimidin-4-YL-ethylamine derivatives have shown promise as protein kinase inhibitors. These inhibitors are crucial in controlling cell growth and proliferation, making them valuable in developing targeted cancer therapies. Studies have highlighted its potential in inhibiting specific kinases involved in cancer progression .

Antimicrobial Agents

The compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell processes makes it a potential candidate for new antibiotics. Research has focused on its efficacy against various bacterial strains, including those resistant to existing antibiotics .

Neuroprotective Agents

2-Pyrimidin-4-YL-ethylamine has been explored for its neuroprotective effects. Its interaction with neural pathways suggests potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies have shown that it can modulate neurotransmitter levels and protect neural cells from oxidative stress .

Agricultural Chemicals

In agriculture, derivatives of 2-Pyrimidin-4-YL-ethylamine are being studied for their potential as herbicides and pesticides. Their ability to interfere with plant and insect biochemistry makes them candidates for developing more effective and environmentally friendly agricultural chemicals .

Material Science

The compound’s unique chemical properties have also found applications in material science. It is used in the synthesis of novel materials with specific properties, such as enhanced conductivity or improved stability. These materials have potential applications in electronics, coatings, and other advanced technologies .

Mechanism of Action

Target of Action

The primary targets of 2-Pyrimidin-4-YL-ethylamine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They stimulate the transfer of phosphate from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

2-Pyrimidin-4-YL-ethylamine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 2-Pyrimidin-4-YL-ethylamine affects various biochemical pathways. These pathways are responsible for controlling cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of pyrimidine-based drugs, which include absorption, distribution, metabolism, and excretion, are discussed in general terms . These properties impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .

Result of Action

The molecular and cellular effects of 2-Pyrimidin-4-YL-ethylamine’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are a result of the compound’s interaction with its targets, the protein kinases, and its impact on the biochemical pathways controlled by these enzymes .

Safety and Hazards

Future Directions

The future directions for the research and development of “2-Pyrimidin-4-YL-ethylamine” and its derivatives have been discussed in several studies . For instance, one study highlights the potential of compound 5k as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

properties

IUPAC Name |

2-pyrimidin-4-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-1-6-2-4-8-5-9-6/h2,4-5H,1,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMGXCMBLRNMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

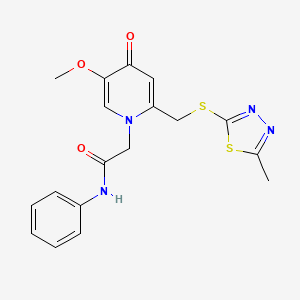

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)